N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a chemical compound that belongs to the class of pyrazolo-triazine derivatives . Pyrazole derivatives are of interest as biologically active compounds. They were the basis of the development of anti-inflammatory and antipyretic medications such as analgin, antipyrine, and butadione . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .
Synthesis Analysis
The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied in the presence and absence of dimethyl formamide . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . In its presence, a mixture of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide, and 4-chloro-6-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was obtained .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of this compound. These novel CDK2 inhibitors demonstrated significant cytotoxic activity against various cancer cell lines, such as MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across these cell lines .
Anticancer Kinase Inhibition
The compound’s structure suggests potential as an anticancer kinase inhibitor. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicated favorable pharmacokinetic properties. The observed antitumor activity further supports its potential as a kinase inhibitor .
Alteration of Cell Cycle Progression
Compound 14, one of the most potent anti-proliferative agents, significantly inhibits CDK2/cyclin A2 enzymatic activity. It achieved an IC50 value of 0.057 μM, outperforming sorafenib (IC50: 0.184 μM). Additionally, it induced alterations in cell cycle progression, making it an exciting candidate for further investigation .
Apoptosis Induction
Within HCT cells, compound 14 not only inhibited cell growth but also induced apoptosis. This dual activity underscores its potential as a multifaceted therapeutic agent .
Glycosyl Amino Derivatives
Considering the compound’s glycosyl amino derivatives, researchers have explored their biomedical applications. The hydroxy group in the keto tautomer plays a crucial role in the formation of the pyridine ring, leading to pyridone derivatives with potential therapeutic properties .
mTOR Signaling Pathway Modulation
While not directly related to this compound, understanding mTOR (mammalian target of rapamycin) signaling pathways is essential in cancer research. Prior to the development of mTOR inhibitors, such as compound 4, rapalogs were known to selectively inhibit mTORC1. However, compensatory activation of the mTORC2 complex limited their efficacy. Novel compounds like the one under investigation may offer alternative approaches to modulating mTOR signaling .
Mechanism of Action
The mechanism of action of these compounds often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes . The specific targets and mode of action would depend on the exact structure of the compound and its functional groups .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on their chemical structure. Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
N-(2-methylpropyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-10(2)8-15-13-12-9-16-20(14(12)18-19-17-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZISSGRFADWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.